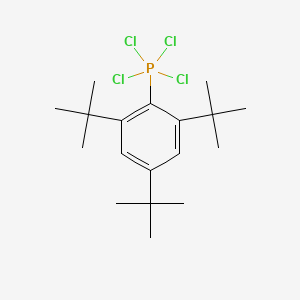
Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda~5~-phosphane is a chemical compound characterized by the presence of a phosphorus atom bonded to a 2,4,6-tri-tert-butylphenyl group and four chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda~5~-phosphane typically involves the reaction of 2,4,6-tri-tert-butylphenol with phosphorus trichloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
2,4,6-tri-tert-butylphenol+PCl3→Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda 5 -phosphane
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
化学反応の分析
Types of Reactions
Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state phosphorus species.
Substitution: The chlorine atoms can be substituted with other functional groups, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized phosphane derivatives.
科学的研究の応用
Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other phosphorus-containing compounds.
作用機序
The mechanism of action of Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorus center. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. The steric hindrance provided by the 2,4,6-tri-tert-butylphenyl group plays a crucial role in determining the compound’s reactivity and selectivity.
類似化合物との比較
Similar Compounds
2,4,6-Tri-tert-butylphenol: A related compound with similar steric properties but different reactivity.
2,6-Di-tert-butylphenol: Another phenolic compound with two tert-butyl groups, used as an antioxidant.
Tetrachlorophosphane: A simpler phosphorus compound with four chlorine atoms but lacking the bulky phenyl group.
Uniqueness
Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda~5~-phosphane is unique due to the combination of its bulky 2,4,6-tri-tert-butylphenyl group and the presence of four chlorine atoms. This unique structure imparts distinct reactivity and selectivity, making it valuable for specific applications in catalysis and material science.
特性
CAS番号 |
89864-79-9 |
|---|---|
分子式 |
C18H29Cl4P |
分子量 |
418.2 g/mol |
IUPAC名 |
tetrachloro-(2,4,6-tritert-butylphenyl)-λ5-phosphane |
InChI |
InChI=1S/C18H29Cl4P/c1-16(2,3)12-10-13(17(4,5)6)15(23(19,20,21)22)14(11-12)18(7,8)9/h10-11H,1-9H3 |
InChIキー |
IHTRGXRRGDOCNL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P(Cl)(Cl)(Cl)Cl)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


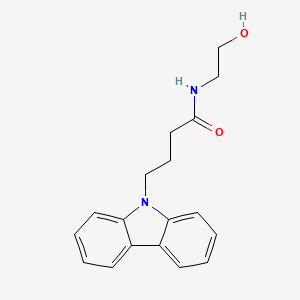
![1-Chloro-1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14381863.png)

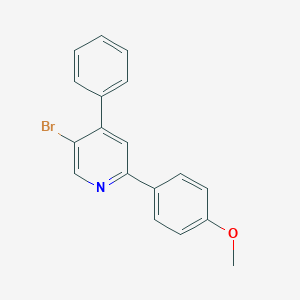

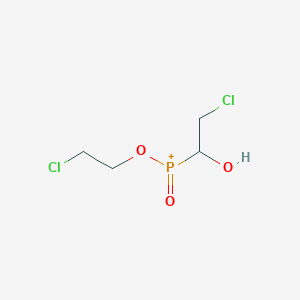
phosphanium bromide](/img/structure/B14381899.png)
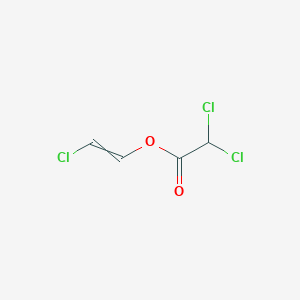
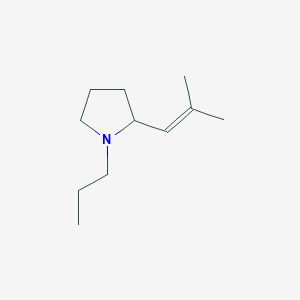

![2-[(4-Methoxyanilino)methyl]cyclohexan-1-one](/img/structure/B14381952.png)
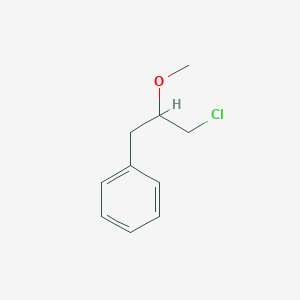
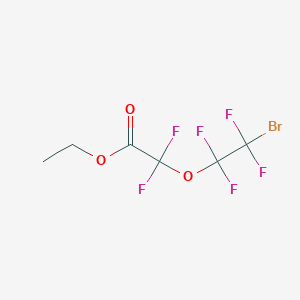
![5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane](/img/structure/B14381965.png)
